![molecular formula C16H18ClNO B1328304 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine CAS No. 103827-03-8](/img/structure/B1328304.png)
2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine is an organic compound with the molecular formula C16H18ClNO and a molecular weight of 275.78 g/mol . This compound is characterized by the presence of a tert-butyl group attached to a phenoxy ring, which is further connected to a chlorophenylamine moiety. It is commonly used in proteomics research and has various applications in scientific research .
Métodos De Preparación
The synthesis of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine can be achieved through several methods. One common synthetic route involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions. Another method involves the condensation of phenol with epoxy cyclohexane, followed by alkylation on benzene rings . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Análisis De Reacciones Químicas
2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro position, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while substitution reactions can produce various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit mitochondrial ATPase and porin, thereby affecting ATP production . The exact molecular targets and pathways involved can vary based on the specific application and context.
Comparación Con Compuestos Similares
2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine can be compared with other similar compounds, such as:
2-[4-(Tert-butyl)phenoxy]-5-fluorophenylamine: This compound has a fluorine atom instead of a chlorine atom, which can affect its reactivity and applications.
2-[4-(Tert-butyl)phenoxy]-2-methylpropanoic acid: This compound has a carboxylic acid group, which imparts different chemical properties and uses.
(4-tert-Butylphenoxy)acetyl chloride: This compound contains an acetyl chloride group, making it useful for acylation reactions.
Propiedades
IUPAC Name |
2-(4-tert-butylphenoxy)-5-chloroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c1-16(2,3)11-4-7-13(8-5-11)19-15-9-6-12(17)10-14(15)18/h4-10H,18H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRXBYJZAZLTDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-amine 1,1-dioxide](/img/structure/B1328221.png)
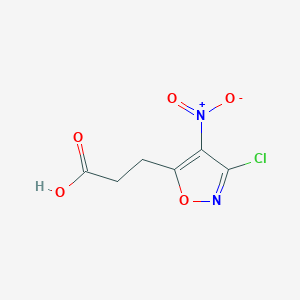
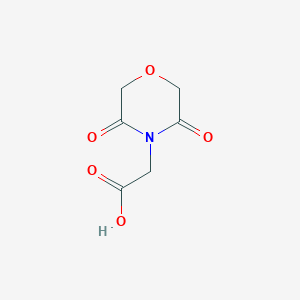
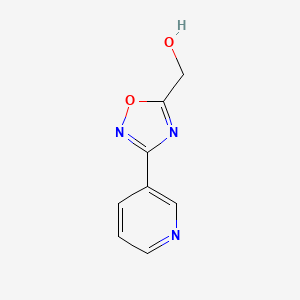

![Ethyl 3-pyrimidin-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1328232.png)
![1-Oxo-2-[(pyrazin-2-ylcarbonyl)amino]-1,2-dihydroisoquinoline-4-carboxylic acid](/img/structure/B1328243.png)
![N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine](/img/structure/B1328245.png)
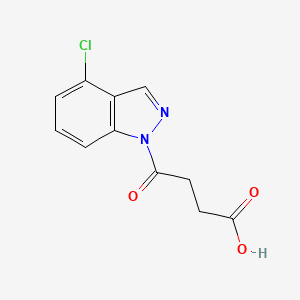
![Ethyl 4-{[3-(4-methylpiperidin-1-YL)propyl]-amino}piperidine-1-carboxylate](/img/structure/B1328250.png)
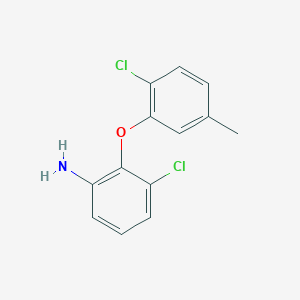
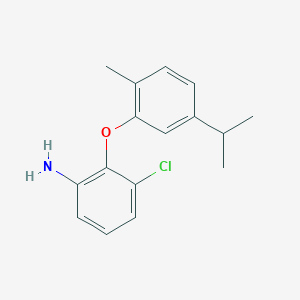
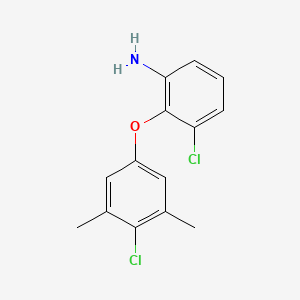
![2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine](/img/structure/B1328275.png)
